molecular formula C16H16ClN3O B7809179 2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

Cat. No.: B7809179
M. Wt: 301.77 g/mol
InChI Key: DXFNXLYYAQXRMX-UHFFFAOYSA-N
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Description

2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the ethanamine moiety. One common method involves the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the 1,2,4-oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate (SDCI), reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the oxadiazole ring .

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, some derivatives of 1,2,4-oxadiazoles have been shown to inhibit enzymes like succinate dehydrogenase (SDH) and carbonic anhydrase, affecting cellular respiration and pH regulation . The compound’s effects are mediated through binding to these targets, leading to alterations in metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of both phenyl and ethanamine groups. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O.ClH/c17-14(11-12-7-3-1-4-8-12)16-18-15(19-20-16)13-9-5-2-6-10-13;/h1-10,14H,11,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFNXLYYAQXRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC(=NO2)C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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